2-Chloro-5-methoxy-4-nitrobenzoic acid
Overview
Description
“2-Chloro-5-methoxy-4-nitrobenzoic acid” is a chemical compound with the molecular weight of 231.59 . It is a derivative of alkoxybenzoic acid .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound”. Its InChI code is "1S/C8H6ClNO5/c1-15-7-2-4 (8 (11)12)5 (9)3-6 (7)10 (13)14/h2-3H,1H3, (H,11,12)" . The exact mass of the compound is 230.9934500 g/mol .
Chemical Reactions Analysis
“2-Chloro-5-nitrobenzoic acid” undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.59 g/mol . It has a topological polar surface area of 92.4 Ų and a complexity of 266 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .
Scientific Research Applications
Environmental and Health Impact Assessments
- Parabens, which are esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Such research highlights concerns over emerging contaminants, their biodegradability, and the potential formation of halogenated by-products through reactions with free chlorine. This could be relevant to compounds like 2-Chloro-5-methoxy-4-nitrobenzoic acid, especially if it shares similar environmental persistence or transformation behaviors (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications and Drug Development
- The review of pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, suggests a potential interest in exploring similar compounds, including this compound, for their antioxidant, anti-inflammatory, and neuroprotective properties. This suggests a broad potential for such compounds in developing treatments for various diseases (Ingole et al., 2021).
Analytical and Chemical Research
- Analytical methods for determining antioxidant activity provide critical insight into evaluating the potential health benefits of compounds like this compound. Such methods are vital for understanding the compound's ability to scavenge free radicals and contribute to health-promoting effects (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
It is known to undergo reactions with aliphatic and aromatic amines , suggesting that these could be potential targets.
Mode of Action
2-Chloro-5-methoxy-4-nitrobenzoic acid undergoes a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines . This reaction yields N-substituted 5-nitroanthranilic acid derivatives . The compound also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .
Biochemical Pathways
The formation of n-substituted 5-nitroanthranilic acid derivatives suggests that it may influence pathways involving these derivatives .
Result of Action
Its ability to form n-substituted 5-nitroanthranilic acid derivatives and a red luminescent one-dimensional coordination polymer with eu (iii) suggests that it may have significant effects at the molecular level .
Properties
IUPAC Name |
2-chloro-5-methoxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMHUJTCVSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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